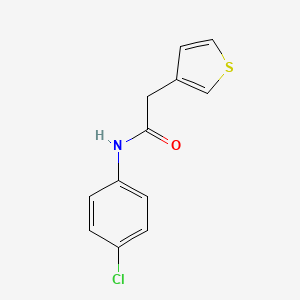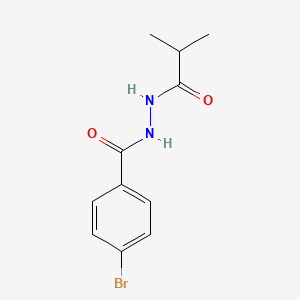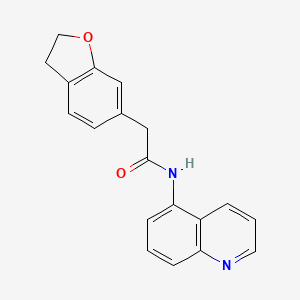
1-(6-chloropyridazin-3-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-chloropyridazin-3-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure, incorporating a chloropyridazine ring, a thiadiazole moiety, and a piperidine carboxamide group. Its unique chemical configuration makes it a subject of interest for researchers exploring new chemical reactions, biological activities, and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-chloropyridazin-3-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the Chloropyridazine Ring: The chloropyridazine ring can be synthesized through the chlorination of pyridazine derivatives using reagents like phosphorus oxychloride (POCl₃) under reflux conditions.
Synthesis of the Thiadiazole Moiety: The thiadiazole ring is often prepared by cyclization of thiosemicarbazide with appropriate aldehydes or ketones in the presence of oxidizing agents such as hydrogen peroxide (H₂O₂).
Coupling Reactions: The chloropyridazine and thiadiazole intermediates are then coupled with piperidine-4-carboxamide through nucleophilic substitution reactions, often facilitated by bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(6-chloropyridazin-3-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄).
Reduction: The nitro groups in the compound can be reduced to amines using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The chloropyridazine ring can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) in DMF.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted pyridazine derivatives.
Scientific Research Applications
1-(6-chloropyridazin-3-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(6-chloropyridazin-3-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
1-(6-chloropyridazin-3-yl)piperidine-4-carboxamide: Lacks the thiadiazole moiety, making it less versatile in certain reactions.
N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide: Lacks the chloropyridazine ring, which may reduce its biological activity.
Uniqueness
1-(6-chloropyridazin-3-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide is unique due to its combination of a chloropyridazine ring and a thiadiazole moiety. This dual functionality allows it to participate in a wider range of chemical reactions and potentially exhibit a broader spectrum of biological activities compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C14H17ClN6O2S |
|---|---|
Molecular Weight |
368.8 g/mol |
IUPAC Name |
1-(6-chloropyridazin-3-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C14H17ClN6O2S/c1-23-8-12-19-20-14(24-12)16-13(22)9-4-6-21(7-5-9)11-3-2-10(15)17-18-11/h2-3,9H,4-8H2,1H3,(H,16,20,22) |
InChI Key |
NQVIURJDVQWENI-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NN=C(S1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl {1-[(2-methyl-4-propyl-1,3-thiazol-5-yl)carbonyl]piperidin-4-yl}carbamate](/img/structure/B12162579.png)

![4-(1,3-benzothiazol-2-yl)-N-[2-(1H-indol-3-yl)ethyl]butanamide](/img/structure/B12162587.png)
![2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[2,2,2-trichloro-1-(2-methoxyphenoxy)ethyl]acetamide](/img/structure/B12162589.png)
![N-[3-(4-chlorophenyl)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]acetamide](/img/structure/B12162603.png)
![6-(furan-2-yl)-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-one](/img/structure/B12162604.png)
![tert-butyl (1-{[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetyl}piperidin-4-yl)carbamate](/img/structure/B12162623.png)
![2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B12162627.png)
![(4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12162628.png)

![Benzenepropanamide, N-[4-chloro-3-(trifluoromethyl)phenyl]-beta-oxo-](/img/structure/B12162638.png)
![(4E)-5-(4-ethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B12162641.png)

